O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate
CAS No.: 842138-75-4
Cat. No.: VC0127766
Molecular Formula: C11H10BrN3OS
Molecular Weight: 312.185
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 842138-75-4 |
---|---|
Molecular Formula | C11H10BrN3OS |
Molecular Weight | 312.185 |
IUPAC Name | O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate |
Standard InChI | InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17) |
Standard InChI Key | QOCIQAAGOLJLQI-UHFFFAOYSA-N |
SMILES | CCOC(=S)NC1=C(C2=NC=CN=C2C=C1)Br |
Introduction
Chemical Identity and Structure
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate is an organic compound with distinctive structural characteristics. It contains a brominated quinoxaline core with a carbamothioate substituent. The compound is formally recognized by its CAS registry number and possesses well-defined molecular properties.
Basic Identifiers
Parameter | Details |
---|---|
CAS Number | 842138-75-4 |
Molecular Formula | C₁₁H₁₀BrN₃OS |
Molecular Weight | 312.19 g/mol |
IUPAC Name | O-ethyl N-(5-bromoquinoxalin-6-yl)carbamothioate |
Synonyms | (5-Bromo-6-quinoxalinyl)carbamothioic Acid O-Ethyl Ester |
Structural Information
The compound features a bromine atom at the 5-position of the quinoxaline ring system, with the carbamothioate group attached at the 6-position. This specific structural arrangement contributes to its chemical behavior and pharmaceutical relevance.
Structural Parameter | Information |
---|---|
SMILES Notation | CCOC(=S)Nc1ccc2nccnc2c1Br |
InChI | InChI=1S/C11H10BrN3OS/c1-2-16-11(17)15-7-3-4-8-10(9(7)12)14-6-5-13-8/h3-6H,2H2,1H3,(H,15,17) |
InChIKey | QOCIQAAGOLJLQI-UHFFFAOYSA-N |
Relation to Brimonidine
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate holds particular importance in pharmaceutical contexts as a known impurity of Brimonidine, a therapeutic agent with significant clinical applications.
Brimonidine Overview
Brimonidine is a highly selective α2-adrenergic receptor agonist widely utilized in ophthalmology. Its primary applications include:
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Treatment of open-angle glaucoma
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Management of ocular hypertension
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Reduction of intraocular pressure
The drug works by reducing aqueous humor production in the eye, thus decreasing intraocular pressure .
Physical and Chemical Properties
Understanding the physical and chemical properties of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate provides insights into its behavior and handling requirements.
Physical Characteristics
The compound presents as a solid at room temperature with specific storage requirements for maintaining its stability.
Property | Value |
---|---|
Physical State | Solid |
Long-Term Storage | Store in a cool, dry place |
Transportation Classification | Not classified as hazardous material for transport (DOT/IATA) |
Chemical Reactivity
While comprehensive reactivity data is limited in the available literature, the compound contains several reactive functional groups:
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The carbamothioate group can participate in nucleophilic substitution reactions
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The quinoxaline ring system exhibits aromatic characteristics
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The bromine substituent provides a site for potential cross-coupling reactions
Applications and Usage
O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate serves several important functions in pharmaceutical research and quality control processes.
Analytical Reference Standard
The primary application of this compound is as a reference standard for analytical testing in pharmaceutical quality control. It is used to:
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Identify and quantify impurities in Brimonidine formulations
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Validate analytical methods for Brimonidine quality assessment
Supplier | Location | Product Identifier |
---|---|---|
AK Scientific | San Francisco, California, USA | 4815FH |
SynZeal Research Pvt Ltd | Ahmedabad, Gujarat, India | SZ-B026010 |
Impurity.com | - | IM076196 |
LGC Standards | Canada | TRC-E900560-1G |
Pharmaffiliates | India | - |
Research Significance
The significance of O-ethyl (5-bromoquinoxalin-6-yl)carbamothioate lies primarily in its role within pharmaceutical quality control and research contexts.
Importance in Quality Control
As a known impurity of Brimonidine, this compound plays a crucial role in:
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Evaluating the purity profile of Brimonidine formulations
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Establishing acceptance criteria for pharmaceutical preparations
Structure-Activity Relationship Considerations
The structural similarity to Brimonidine suggests potential for:
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Investigation of structure-activity relationships
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Understanding degradation pathways of Brimonidine
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Development of improved synthetic routes for the parent compound
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